3-(4-Pyridinyloxy)benzaldehyde

Description

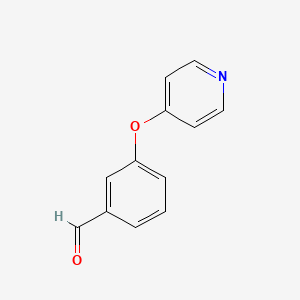

3-(4-Pyridinyloxy)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a 4-pyridinyloxy group.

Properties

CAS No. |

467462-82-4 |

|---|---|

Molecular Formula |

C12H9NO2 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

3-pyridin-4-yloxybenzaldehyde |

InChI |

InChI=1S/C12H9NO2/c14-9-10-2-1-3-12(8-10)15-11-4-6-13-7-5-11/h1-9H |

InChI Key |

WNMYKQKINIVSLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=NC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridinyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridinyloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyridinyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: 3-(4-Pyridinyloxy)benzoic acid.

Reduction: 3-(4-Pyridinyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Pyridinyloxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug design and development.

Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Pyridinyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

4-Hydroxybenzaldehyde

- Structure : A benzaldehyde substituted with a hydroxyl group at the 4-position.

- Key Properties: Molecular weight: 122.1 g/mol (simpler structure vs. 213.08 g/mol for 3-(4-pyridinyloxy)benzaldehyde) . Hydrogen bonding: 1 donor (OH) and 2 acceptors, enhancing solubility in polar solvents.

- Functional Differences: The hydroxyl group in 4-hydroxybenzaldehyde enables strong hydrogen bonding, whereas this compound lacks hydrogen bond donors but has three acceptors (pyridine N, aldehyde O, ether O), likely reducing aqueous solubility . Biological Activity: Hydroxybenzaldehydes are intermediates in coumarin synthesis (e.g., shows 4-hydroxy-3-methylbenzaldehyde forms antibacterial coumarin derivatives). The pyridinyloxy group in this compound may alter bioactivity due to reduced polarity and increased aromaticity .

4-(Pyridin-3-yl)benzaldehyde

- Key Properties: Solubility: Soluble in DMSO and chloroform:methanol mixtures but poorly in water . Electronic Effects: Direct conjugation between benzaldehyde and pyridine may enhance electron-withdrawing effects compared to the ether-linked this compound.

- Functional Differences :

3-(4-Hydroxy-3-Methylphenyl)acryloyl Coumarin Precursors

- Structure : Derived from 4-hydroxy-3-methylbenzaldehyde, which reacts with 3-acetylcoumarin to form chalcone-like coumarin derivatives .

- Key Properties :

- Substituent Effects: Hydroxy and methyl groups enhance antibacterial activity by modulating electron density and steric bulk.

- Pyridine’s basicity and lone-pair electrons may facilitate metal coordination or π-π stacking, diverging from the hydrogen-bond-driven activity of hydroxy-substituted analogs .

Pyrrole-2-carbaldehyde Derivatives

- Structure: Includes compounds like pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone, which exhibit pharmacological activity (e.g., intestinal smooth muscle modulation) .

- Key Properties: Dimethylamino groups introduce strong electron-donating effects, contrasting with the electron-withdrawing pyridinyloxy group in this compound.

- Functional Differences :

Molecular Weight and Rotatable Bonds

- This compound (MW: 213.08) is heavier than 4-hydroxybenzaldehyde (MW: 122.1) but lighter than triazolopyridine derivatives (e.g., ’s compound, MW: ~350). Its four rotatable bonds (vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.